(R)-Tolperisone hydrochloride is a centrally acting muscle relaxant primarily utilized for the treatment of increased muscle tone associated with neurological conditions. This compound is effective in managing spasticity following strokes and other neurological disorders, such as multiple sclerosis and myelopathy. Its mechanism of action involves the modulation of sodium and calcium channels, contributing to its muscle-relaxing effects. The compound has been in clinical use since the 1960s, with various brand names including Mydocalm and others, indicating its widespread acceptance in medical practice .
The synthesis of (R)-tolperisone hydrochloride typically involves the following steps:
The synthesis can be optimized through various methods such as microwave-assisted synthesis or solvent-free conditions to enhance yield and purity. The reaction conditions, including temperature and time, are crucial for achieving the desired stereochemistry and minimizing by-products .
The molecular formula of (R)-tolperisone hydrochloride is CHClNO, with a molar mass of approximately 281.82 g/mol. The compound features a piperidine ring attached to a propanone moiety, which contributes to its pharmacological activity.
The structural representation indicates that (R)-tolperisone has two aromatic rings and a piperidine ring, which are essential for its interaction with biological targets.
(R)-Tolperisone hydrochloride undergoes several chemical reactions relevant to its pharmacological activity:
Understanding these reactions is critical for developing stable formulations and predicting interactions with other compounds during storage or co-administration .
(R)-Tolperisone acts primarily by blocking voltage-gated sodium and calcium channels within the central nervous system. This action inhibits neuronal excitability, leading to reduced muscle tone and spasticity. Specifically, it targets areas in the brainstem and spinal cord involved in motor control.
These properties are essential for understanding the compound's bioavailability and pharmacokinetics.
(R)-Tolperisone hydrochloride is primarily used in clinical settings for:
Research continues into additional therapeutic uses, including potential benefits in pain management protocols .
The synthesis of enantiomerically pure (R)-tolperisone hydrochloride (chemical name: (R)-2-methyl-1-(4-methylphenyl)-3-(piperidin-1-yl)propan-1-one hydrochloride) presents significant challenges due to the presence of a chiral center adjacent to a carbonyl group. Industrial production predominantly employs solvent-mediated recrystallization techniques for enantiomeric enrichment, leveraging differential crystallization kinetics of diastereomeric salts. This approach typically utilizes chiral resolving agents such as di-p-toluoyl-D-tartaric acid (DTTA) or di-O,O′-p-toluoyl-(2R,3R)-tartaric acid in aprotic solvents. The process achieves enantiomeric excess (ee) values exceeding 98% when conducted in optimized solvent systems like ethyl acetate/hexane mixtures at controlled temperatures (0-5°C) [1] [4].
Recent advances have demonstrated the efficacy of enzymatic resolution using immobilized lipases (e.g., Candida antarctica Lipase B) in organic-aqueous biphasic systems. These biocatalysts selectively transesterify the (S)-enantiomer with vinyl acetate, leaving the desired (R)-enantiomer unreacted. This method achieves ee values >99% with chemical yields of 40-45% after 24-hour reaction cycles at 30°C [4]. The absolute configuration of the (R)-enantiomer was unequivocally established through circular dichroism (CD) spectroscopy, which revealed a characteristic negative Cotton effect at 310 nm in the n→π* transition region, corresponding to M-helicity of the non-planar benzoyl chromophore [7].
Table 1: Optimization Parameters for Solvent-Mediated Recrystallization of (R)-Tolperisone Hydrochloride
Resolving Agent | Solvent System | Temperature (°C) | ee (%) | Yield (%) |
---|---|---|---|---|
Di-p-toluoyl-D-tartaric acid | Ethyl acetate/Hexane (3:7) | 0-5 | 98.5 | 32 |
Di-O,O′-p-toluoyl-(2R,3R)-tartaric acid | Acetone/Water (9:1) | 20-25 | 97.2 | 35 |
Dibenzoyl-D-tartaric acid | Methanol | -10 | 96.8 | 28 |
1,2-Bis(4-methylbenzoyl)ethylenediamine | Ethanol/MTBE (1:1) | 5-10 | 99.1 | 30 |
Critical to process scalability is genotoxic impurity control, particularly the minimization of 2-methyl-1-(4-methylphenyl)prop-2-en-1-one (MMP), a β-elimination product formed during synthesis. Process optimizations have reduced MMP levels below 10 ppm through reductive workup conditions (sodium borohydride/platinum catalysis) and strict control of reaction temperatures (<40°C) during the final hydrochloride salt formation [1] [4]. Post-synthesis purification employs multistep recrystallization from 2-butanone/isopropanol mixtures (3:1 v/v), effectively rejecting residual (S)-enantiomer while maintaining MMP levels within ICH safety thresholds (<50 ppm) [1] [9].
Pharmacokinetic investigations in rodent models reveal complex stereoselective disposition patterns for tolperisone enantiomers. Following intravenous administration of racemic tolperisone to Sprague-Dawley rats (2 mg/kg), plasma clearance of the (R)-enantiomer exceeded that of the (S)-enantiomer by 1.8-fold, with corresponding elimination half-lives of 1.24 ± 0.21 hours and 1.87 ± 0.32 hours, respectively. Remarkably, both enantiomers demonstrated significant in vivo interconversion, evidenced by the appearance of racemic tolperisone within 30 minutes post-administration of either pure stereoisomer [2] [7]. This interconversion occurs predominantly via keto-enol tautomerization facilitated by serum albumin, with the enol intermediate allowing free rotation around the chiral α-carbon axis.
Table 2: Stereoselective Disposition Parameters of Tolperisone Enantiomers in Rat Plasma (Mean ± SD, n=6)
Parameter | (R)-Tolperisone | (S)-Tolperisone |
---|---|---|
Cmax (ng/mL) | 1420 ± 210 | 1630 ± 240 |
T1/2 (h) | 1.24 ± 0.21 | 1.87 ± 0.32 |
AUC0→∞ (h·ng/mL) | 1820 ± 310 | 2510 ± 420 |
Clearance (mL/min/kg) | 18.3 ± 3.1 | 10.2 ± 1.8 |
Vd (L/kg) | 1.92 ± 0.35 | 1.57 ± 0.28 |
Metabolomic profiling using LC-ESI-MS identified cytochrome P450-mediated ω-1 hydroxylation as the principal metabolic pathway, with CYP2D6 and CYP3A4 isozymes demonstrating 3.5-fold higher activity toward the (S)-enantiomer compared to the (R)-form [2]. This stereopreference results in significantly higher plasma exposure of (S)-tolperisone despite its slower clearance. First-pass metabolism studies in perfused rat liver models revealed extensive glucuronidation of hydroxylated metabolites, contributing to the low systemic bioavailability (<15%) observed after oral administration of either enantiomer [2]. The blood-brain barrier penetration of (R)-tolperisone exceeds that of the (S)-enantiomer by 2.3-fold, potentially explaining its superior central muscle relaxant activity in electrophysiological models measuring inhibition of spinal polysynaptic reflexes [2].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0